

# GSK1838705A in the Landscape of IGF-1R Inhibition: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **GSK1838705A**

Cat. No.: **B1684688**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The insulin-like growth factor 1 receptor (IGF-1R) signaling pathway is a critical mediator of cell growth, proliferation, and survival. Its dysregulation is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention. **GSK1838705A** is a potent small molecule inhibitor of IGF-1R, demonstrating significant anti-tumor activity in preclinical models. This guide provides an objective comparison of **GSK1838705A** with other notable IGF-1R inhibitors, supported by experimental data to aid researchers in their drug discovery and development efforts.

## Quantitative Comparison of Kinase Inhibitory Activity

The in vitro potency of **GSK1838705A** against IGF-1R and the closely related insulin receptor (IR) has been evaluated and compared with other well-characterized IGF-1R inhibitors. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

| Inhibitor              | Target(s)       | IGF-1R IC50 (nM)   | IR IC50 (nM)               | Other Notable Targets (IC50) |
|------------------------|-----------------|--------------------|----------------------------|------------------------------|
| GSK1838705A            | IGF-1R, IR, ALK | 2.0[1][2][3][4][5] | 1.6[1][2][3][4][5]         | ALK (0.5 nM)[1][2][3][4][5]  |
| Linsitinib (OSI-906)   | IGF-1R, IR      | 35                 | 75                         | -                            |
| BMS-754807             | IGF-1R, IR      | 1.8                | 1.7                        | Met, Aurora A/B, TrkA/B, Ron |
| BMS-536924             | IGF-1R, IR      | 100                | 73                         | Mek, Fak, Lck                |
| NVP-ADW742             | IGF-1R          | 170                | >2720 (>16-fold selective) | -                            |
| Picropodophyllin (PPP) | IGF-1R          | 1                  | Not active against IR      | -                            |

## Cellular Activity: Inhibition of Proliferation

The anti-proliferative effects of **GSK1838705A** have been demonstrated across a panel of cancer cell lines. The effective concentration required to inhibit cell growth by 50% (EC50) provides a measure of cellular potency.

| Cell Line | Cancer Type      | GSK1838705A EC50 (nM)     |
|-----------|------------------|---------------------------|
| L-82      | Hematologic      | 24[4][6]                  |
| SUP-M2    | Hematologic      | 28[4][6]                  |
| SK-ES     | Ewing's Sarcoma  | 141[4][6]                 |
| MCF-7     | Breast Cancer    | 203[4][6]                 |
| NCI-H929  | Multiple Myeloma | <1000                     |
| U87MG     | Glioma           | Dose-dependent inhibition |

## In Vivo Anti-Tumor Efficacy

**GSK1838705A** has demonstrated significant anti-tumor activity in various human tumor xenograft models in mice.

| Xenograft Model             | Cancer Type                    | Dosing                | Tumor Growth Inhibition                     |
|-----------------------------|--------------------------------|-----------------------|---------------------------------------------|
| NIH-3T3/LISN                | Fibrosarcoma                   | 60 mg/kg, p.o., daily | 77% <a href="#">[6]</a>                     |
| COLO 205                    | Colorectal                     | 30 mg/kg, p.o., daily | 80% <a href="#">[4]</a> <a href="#">[6]</a> |
| Karpas-299                  | Anaplastic Large-Cell Lymphoma | 60 mg/kg, p.o., daily | 93% <a href="#">[6]</a>                     |
| PC-3R (docetaxel-resistant) | Prostate Cancer                | Not specified         | Significant suppression                     |

## Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the IGF-1R signaling pathway and a general workflow for comparing kinase inhibitors.



[Click to download full resolution via product page](#)

Caption: IGF-1R Signaling Pathway and Point of Inhibition by **GSK1838705A**.



[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Comparing Kinase Inhibitors.

## Experimental Protocols

### In Vitro Kinase Assay (IC50 Determination)

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of the target kinase by 50%.

Materials:

- Recombinant human IGF-1R kinase domain

- ATP, [ $\gamma$ -33P]ATP
- Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
- **GSK1838705A** and other test inhibitors
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35)
- Phosphocellulose paper
- Scintillation counter

**Procedure:**

- Prepare serial dilutions of the test inhibitors in DMSO.
- In a microplate, combine the recombinant IGF-1R kinase, the substrate peptide, and the diluted inhibitor in the kinase reaction buffer.
- Initiate the kinase reaction by adding a mixture of ATP and [ $\gamma$ -33P]ATP.
- Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.
- Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
- Wash the phosphocellulose paper extensively to remove unincorporated [ $\gamma$ -33P]ATP.
- Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
- Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value.

## Cellular Proliferation Assay (MTT Assay)

Objective: To assess the effect of an inhibitor on the metabolic activity of a cell line, as an indicator of cell viability and proliferation.

Materials:

- Cancer cell line of interest (e.g., MCF-7)
- Complete cell culture medium
- **GSK1838705A** and other test inhibitors
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well microplate
- Microplate reader

Procedure:

- Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Treat the cells with serial dilutions of the test inhibitors and incubate for a specified period (e.g., 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
- Add the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each inhibitor concentration relative to a vehicle-treated control.

- Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the EC50 value.

## Cellular Phosphorylation Assay (Western Blot)

Objective: To determine the effect of an inhibitor on the phosphorylation status of the target kinase and its downstream signaling proteins within a cellular context.

### Materials:

- Cancer cell line of interest
- Serum-free cell culture medium
- Ligand (e.g., IGF-1)
- **GSK1838705A** and other test inhibitors
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies (e.g., anti-phospho-IGF-1R, anti-total-IGF-1R, anti-phospho-Akt, anti-total-Akt)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- SDS-PAGE and Western blotting equipment

### Procedure:

- Culture cells to near confluence and then serum-starve them overnight.
- Pre-treat the cells with various concentrations of the test inhibitors for a specified time.
- Stimulate the cells with a ligand (e.g., IGF-1) for a short period (e.g., 15 minutes).
- Lyse the cells and determine the protein concentration of the lysates.

- Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
- Block the membrane and then incubate with a primary antibody specific for the phosphorylated protein of interest.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.
- Quantify the band intensities to determine the relative levels of protein phosphorylation.

## In Vivo Human Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of an inhibitor in a living organism.

Materials:

- Immunodeficient mice (e.g., nude or SCID mice)
- Human cancer cell line of interest
- Matrigel (optional)
- **GSK1838705A** and other test inhibitors formulated for in vivo administration
- Calipers

Procedure:

- Subcutaneously implant a suspension of human cancer cells (often mixed with Matrigel) into the flank of the immunodeficient mice.
- Monitor the mice for tumor growth.

- Once the tumors reach a predetermined size (e.g., 100-200 mm<sup>3</sup>), randomize the mice into treatment and control groups.
- Administer the test inhibitors and vehicle control to the respective groups according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
- Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
- Calculate the tumor volume using the formula: (Length x Width<sup>2</sup>)/2.
- Monitor the body weight and general health of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic or histological analysis).
- Plot the mean tumor volume over time for each treatment group to assess the anti-tumor efficacy.

In conclusion, **GSK1838705A** is a potent dual inhibitor of IGF-1R and IR with additional activity against ALK. Its high potency in both biochemical and cellular assays, coupled with significant in vivo anti-tumor efficacy, positions it as a valuable tool for cancer research and a potential therapeutic candidate. This guide provides a framework for comparing **GSK1838705A** to other IGF-1R inhibitors, enabling researchers to make informed decisions for their specific experimental needs.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. [researchgate.net](http://researchgate.net) [researchgate.net]
- 3. Establishment of human tumor xenografts in immunodeficient mice - PubMed  
[pubmed.ncbi.nlm.nih.gov]

- 4. Patient Derived Tumor Xenografts: transforming clinical samples into mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The IGF1 Signaling Pathway | Encyclopedia MDPI [encyclopedia.pub]
- To cite this document: BenchChem. [GSK1838705A in the Landscape of IGF-1R Inhibition: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684688#gsk1838705a-vs-other-igf-1r-inhibitors]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)